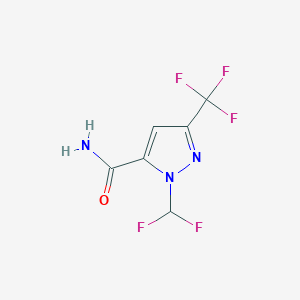

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5N3O/c7-5(8)14-2(4(12)15)1-3(13-14)6(9,10)11/h1,5H,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGIGVCTTUYZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide are carbon-centered radical intermediates. The trifluoromethyl and difluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials.

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation and difluoromethylation. This involves the addition of a trifluoromethyl or difluoromethyl group to carbon-centered radical intermediates.

Biochemical Pathways

The affected pathways involve the trifluoromethylation and difluoromethylation of carbon-centered radical intermediates. The downstream effects include the creation of various biologically and pharmacologically active ingredients.

Pharmacokinetics

The compound’s interaction with carbon-centered radical intermediates suggests that it may be metabolized through similar pathways.

Result of Action

The molecular and cellular effects of the compound’s action involve the creation of diverse attractive symmetric gem-difluoroalkene substituted products. This is achieved through a double allylic defluorinative alkylation reaction of 1,1-bisnucleophiles with (trifluoromethyl)alkenes.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reactive difluoromethyl anion can be tamed, enabling diverse functional group transformations. This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemical species.

Biochemical Analysis

Biochemical Properties

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions, particularly those involving radical processes. The compound interacts with various enzymes and proteins, often through radical mechanisms. For instance, it has been observed to participate in difluoromethylation and trifluoromethylation reactions, which are crucial for the functionalization of fluorine-containing heterocycles. These interactions can lead to the formation of biologically active compounds, making this compound a valuable tool in medicinal chemistry and drug development.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of various signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, the compound’s impact on cellular metabolism can result in altered metabolic flux and changes in metabolite levels, which can have downstream effects on cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites. Additionally, the compound’s ability to induce radical reactions can lead to the formation of new chemical bonds, further influencing biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects can be observed, including cellular damage and impaired organ function. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s presence can influence metabolic flux, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical processes.

Biological Activity

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a fluorinated organic compound that has gained attention for its unique biological activities. With a molecular formula of CHFNO and a molecular weight of 229.11 g/mol, this compound exhibits significant potential in various biochemical applications, particularly in the fields of medicinal chemistry and agrochemicals.

The primary mechanism of action for this compound involves its interaction with carbon-centered radical intermediates through processes known as trifluoromethylation and difluoromethylation. These interactions enable the compound to participate in radical reactions, which are crucial for the functionalization of various substrates in synthetic chemistry .

Target Pathways

- Carbon-Centered Radicals : The compound primarily targets carbon-centered radicals, facilitating transformations that can lead to diverse products.

- Biochemical Pathways : It influences several biochemical pathways, including those related to enzyme activity modulation and gene expression changes .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds within the pyrazole class, including derivatives of this compound. For instance, compounds exhibiting similar structural motifs have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

| Compound | COX-2 IC (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.01 | 344.56 |

| Compound B | 1.78 | >189 |

| This compound | TBD | TBD |

These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory activity while maintaining selectivity towards COX-2 over COX-1 .

Cellular Effects

The compound has been shown to influence cellular processes by modulating signaling pathways and affecting gene expression patterns. This modulation is critical for understanding how such compounds can be utilized in therapeutic settings .

Study on Radical Mechanisms

A comprehensive study demonstrated that the compound effectively participates in radical processes, leading to the formation of various fluorinated products that could be beneficial in drug development and agrochemical applications. The study utilized spectroscopic methods to analyze reaction pathways and product distributions .

Toxicological Assessments

In vivo assessments indicated that certain derivatives of this compound exhibited low acute toxicity levels (LD > 2000 mg/kg), suggesting a favorable safety profile for further development . This is particularly important for potential pharmaceutical applications where safety is paramount.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is as a potential activator of pyruvate kinase M2 (PKM2) , an enzyme implicated in cancer metabolism. Research indicates that compounds in this class can modulate the Warburg effect, which is characterized by increased glycolysis in cancer cells even in the presence of oxygen. This modulation can lead to reduced cell proliferation and enhanced apoptosis in tumor cells, making it a candidate for anticancer therapies .

Neuroprotective Effects

Studies have suggested that pyrazole derivatives, including this compound, may exhibit neuroprotective properties. By influencing pathways involved in neuroinflammation and oxidative stress, these compounds could potentially be developed into treatments for neurodegenerative diseases .

Fungicides

The synthesis of pyrazole derivatives has been explored for their efficacy as fungicides . The structural modifications involving difluoromethyl and trifluoromethyl groups enhance the biological activity against various fungal pathogens. The compound's ability to interfere with fungal metabolism makes it a valuable candidate for agricultural applications .

Herbicides

Fluorinated compounds are known for their herbicidal properties. The incorporation of difluoromethyl and trifluoromethyl groups can improve the selectivity and potency of herbicides, allowing for more effective weed management strategies in crop production .

Polymer Chemistry

The unique properties of fluorinated compounds enable their use in polymer chemistry. Pyrazole derivatives can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, making them suitable for high-performance materials .

Coatings

Fluorinated pyrazoles can also be utilized in developing advanced coatings with improved hydrophobicity and oleophobicity. These coatings are beneficial in various industrial applications, including electronics and automotive sectors .

Case Study 1: Anticancer Activity of PKM2 Activators

A study optimized a series of small molecules based on the structure of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, demonstrating significant PKM2 activation and subsequent antiproliferative effects on cancer cell lines. The results indicated a promising pathway for developing new anticancer drugs targeting metabolic pathways specific to tumors .

Case Study 2: Agricultural Efficacy as Fungicides

Research conducted on novel pyrazole derivatives revealed their effectiveness against common fungal pathogens affecting crops. Laboratory assays showed that these compounds inhibited fungal growth at low concentrations, indicating potential as environmentally friendly fungicides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole carboxamides, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Effects on Metabolic Stability and Binding

- DPC 423: 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide The aminomethylphenyl and methylsulfonyl biphenyl groups enhance binding to Factor Xa but introduce metabolic vulnerabilities. P450-mediated oxidation converts the aminomethyl group to an aldoxime, forming glutathione conjugates . The difluoromethyl group (CHF₂) may offer greater metabolic stability than DPC 423’s aminomethyl substituent .

- Razaxaban (DPC 906): 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide Incorporates a benzisoxazole P1 ligand, improving selectivity for Factor Xa over trypsin. The dimethylaminomethylimidazole group enhances permeability . Comparison: The target compound’s simpler substituents (CHF₂ and CF₃) may reduce selectivity but improve synthetic accessibility.

- Comparison: The target compound’s CHF₂ group introduces polarity, balancing lipophilicity and solubility better than the chloro substituent .

Physicochemical Properties

*Estimated based on substituent contributions.

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For fluorinated pyrazoles, substituted hydrazines or fluorinated 1,3-dicarbonyl precursors are employed.

Introduction of Trifluoromethyl and Difluoromethyl Groups

- Trifluoromethylation is often achieved using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under controlled conditions.

- Difluoromethylation involves reagents like difluoromethyl bromide or difluoromethylating agents capable of transferring the -CF2H group to the pyrazole ring.

These steps can be conducted either before or after the pyrazole ring formation, depending on the synthetic route.

Carboxamide Group Installation

The carboxamide at the 5-position is introduced via:

- Conversion of a carboxylic acid or ester precursor on the pyrazole ring to the corresponding amide.

- Amide formation typically involves activation of the carboxylic acid (e.g., via acid chlorides or coupling reagents) followed by reaction with ammonia or an amine source.

Representative Synthetic Route from Patent US20160244412A1

A key source describing preparation methods for pyrazole derivatives, including fluorinated analogs, is the patent US20160244412A1 . The patent outlines a process involving:

- Starting from appropriately substituted pyrazole carboxylic acid derivatives.

- Use of organic solvents such as toluene, xylene, or ethyl acetate.

- Employing condensation and crystallization techniques to purify intermediates and final products.

- The use of fluorine-containing reagents for selective trifluoromethylation and difluoromethylation.

- Amide formation via reaction with ammonia or amine under controlled temperature and pH conditions.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Hydrazine derivatives + 1,3-dicarbonyl compounds | Often reflux in ethanol or other solvents |

| Trifluoromethylation | CF3I, trifluoromethyl sulfonium salts, FeCl3 catalyst | Requires inert atmosphere, controlled temperature |

| Difluoromethylation | Difluoromethyl bromide or equivalents | May require base or radical initiators |

| Carboxamide formation | Acid chloride or activated ester + NH3 or amine | Typically room temperature to mild heating |

| Purification | Crystallization, extraction with organic solvents | Solvent choice affects yield and purity |

Research Findings and Optimization

- Yield Optimization: Reaction yields depend on the order of fluorination and amide formation. Introducing fluorinated groups prior to amide formation generally improves selectivity.

- Solvent Effects: Aromatic solvents like toluene and xylene favor higher purity and crystallinity of the final compound.

- Catalyst Use: Iron(III) chloride and other Lewis acids can catalyze fluorination steps, enhancing reaction rates.

- Temperature Control: Maintaining moderate temperatures (25–80°C) prevents decomposition of sensitive fluorinated intermediates.

- Environmental Considerations: Handling of reactive fluorinated reagents requires inert atmosphere and moisture-free conditions to avoid side reactions.

Summary Table of Preparation Methods

| Method Aspect | Description | Reference/Notes |

|---|---|---|

| Core synthesis | Cyclocondensation of hydrazines and diketones | Patent US20160244412A1 |

| Trifluoromethylation | Use of CF3I or sulfonium salts with FeCl3 | Radical or electrophilic mechanism |

| Difluoromethylation | Difluoromethyl bromide with base or radical initiator | Often post-pyrazole formation |

| Amide formation | Activation of carboxylic acid followed by NH3 | Standard amidation chemistry |

| Purification | Crystallization from aromatic solvents | Enhances purity and stability |

Q & A

Q. What are the common synthetic routes for preparing 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step halogenation and substitution reactions. For example, analogous compounds (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde) are synthesized via halogenation of pyrazole precursors followed by trifluoromethylation using reagents like trifluoromethyl chloride under alkaline conditions . Cross-coupling reactions with palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids, as seen in pyrazole-5-carboxylate derivatives, can introduce aryl/alkyl groups . For the target compound, carboxamide formation may involve coupling activated esters (e.g., pentafluorophenyl esters) with amines under anhydrous conditions.

Q. How is the purity and structural integrity of this compound confirmed in research settings?

- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis. Structural confirmation relies on:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., splitting from fluorine atoms) and integration ratios. For example, trifluoromethyl groups (-CF₃) appear as quartets in ¹⁹F NMR .

- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in sealed, moisture-resistant containers at 2–8°C to prevent hydrolysis of the carboxamide group. Avoid exposure to light, as fluorinated pyrazoles may degrade under UV radiation .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Solvent Systems : Use polar aprotic solvents (e.g., DMF, THF) for trifluoromethylation steps to enhance solubility and reaction rates .

- Catalyst Loading : Optimize Pd catalyst equivalents (e.g., 1–5 mol%) in cross-coupling reactions to minimize side products .

- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yields by 10–15% via enhanced mixing and cavitation effects .

Q. How can researchers address contradictory data in spectroscopic analysis of fluorinated pyrazoles?

- Methodological Answer :

- Fluorine-Induced Splitting : Use ¹⁹F NMR to resolve overlapping peaks in ¹H NMR caused by strong coupling with fluorine atoms .

- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by determining the crystal structure, as demonstrated for 5-(3-chlorophenylsulfanyl)pyrazole derivatives .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to validate assignments .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carboxamide group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes like carbonic anhydrase) using software like AutoDock Vina, guided by structural analogs (e.g., Florfenicol impurity derivatives) .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.